

Physical and chemical properties of (Difluoromethyl)benzene

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Compound of Interest

Compound Name: (Difluoromethyl)benzene

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An In-depth Technical Guide to (Difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Difluoromethyl)benzene, also known as α,α -difluorotoluene, is an important fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl (CF_2H) group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of **(difluoromethyl)benzene**, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity.

Physical and Chemical Properties

(Difluoromethyl)benzene is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C7H6F2	[1]
Molecular Weight	128.12 g/mol	[1]
CAS Number	455-31-2	[1]
Appearance	Colorless to light yellow liquid	
Density	1.138 g/mL at 25 °C	
Boiling Point	140 °C at 760 mmHg	[2]
Refractive Index	n _{20/D} 1.458	
LogP	2.624	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(difluoromethyl)benzene**. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The proton of the CF₂H group appears as a triplet due to coupling with the two fluorine atoms.
- ¹³C NMR:** The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a triplet for the carbon of the difluoromethyl group due to C-F coupling.[1]
- ¹⁹F NMR:** The fluorine NMR spectrum provides a distinct signal for the two equivalent fluorine atoms of the difluoromethyl group.[1] This signal typically appears as a doublet due to coupling with the proton of the CF₂H group.

Infrared (IR) Spectroscopy

The IR spectrum of **(difluoromethyl)benzene** exhibits characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. The C-F

stretching vibrations of the difluoromethyl group give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm^{-1} . Aromatic C=C stretching vibrations are observed in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

The mass spectrum of **(difluoromethyl)benzene** shows a molecular ion peak (M^+) at $m/z = 128$. The fragmentation pattern is characterized by the loss of fluorine and the difluoromethyl group.^[1]

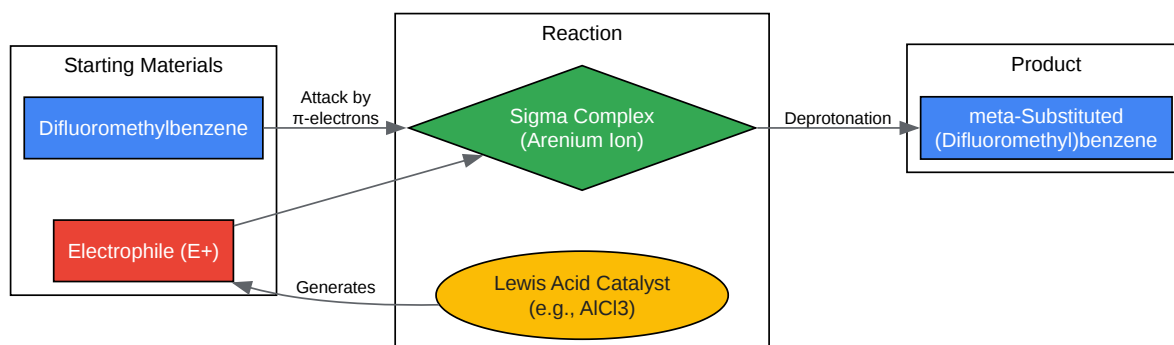
Chemical Reactivity and Transformations

The difluoromethyl group is a key determinant of the chemical reactivity of **(difluoromethyl)benzene**. It acts as an electron-withdrawing group, which has significant implications for the reactivity of the aromatic ring.

The electron-withdrawing nature of the difluoromethyl group deactivates the benzene ring towards electrophilic aromatic substitution reactions.^[3] This is because the CF_2H group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the difluoromethyl group is a meta-director for electrophilic aromatic substitution.^[3]

Electrophilic Aromatic Substitution

A typical electrophilic aromatic substitution reaction, such as a Friedel-Crafts reaction, on **(difluoromethyl)benzene** would proceed as follows:



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Caption: Electrophilic Aromatic Substitution on **(Difluoromethyl)benzene**.

Nucleophilic Substitution

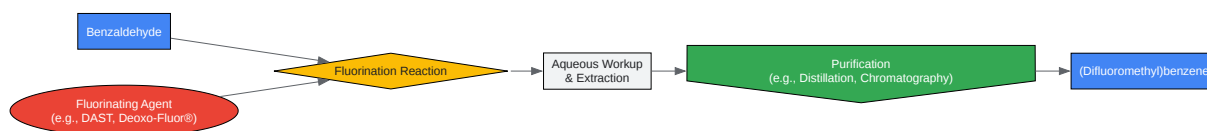
While the aromatic ring is deactivated towards electrophiles, the presence of the fluorine atoms can activate the benzylic position for certain nucleophilic reactions. The difluoromethyl group can be considered a masked nucleophile under specific conditions.^[4] Deprotonation of the C-H bond in the CF₂H group can generate a carbanion, which can then react with various electrophiles.^[4]

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **(difluoromethyl)benzene**. Researchers should always adhere to appropriate laboratory safety procedures.

Synthesis of (Difluoromethyl)benzene

A common method for the synthesis of **(difluoromethyl)benzene** involves the fluorination of benzaldehyde derivatives. A general workflow is depicted below.



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Caption: General Synthesis Workflow for **(Difluoromethyl)benzene**.

Protocol:

- To a stirred solution of benzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at a low temperature (e.g., -78 °C).
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the solvent.
- Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure **(difluoromethyl)benzene**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

- Prepare a dilute solution of the **(difluoromethyl)benzene** sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS instrument.
- Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
- Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50 $^{\circ}$ C), ramp up to a higher temperature (e.g., 250 $^{\circ}$ C), and hold for a few minutes.
- The mass spectrometer should be operated in electron ionization (EI) mode.
- Analyze the resulting chromatogram to determine the purity of the sample and the mass spectrum to confirm the identity of the compound.^[1]

Applications in Drug Development

The unique properties of the difluoromethyl group make it a valuable moiety in drug design. It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, which can lead to improved binding interactions with biological targets.^{[5][6]} The metabolic stability of the C-F bond can also enhance the pharmacokinetic profile of a drug candidate.^[6] The difluoromethyl group has been incorporated into a variety of bioactive molecules, including enzyme inhibitors and central nervous system agents.

Safety Information

(Difluoromethyl)benzene is a flammable liquid and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

(Difluoromethyl)benzene is a versatile building block with unique properties that are highly attractive for applications in medicinal chemistry and materials science. A thorough

understanding of its physical and chemical properties, reactivity, and handling procedures is essential for its effective use in research and development. This guide provides a solid foundation of technical information to aid scientists in their work with this important fluorinated compound.

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